(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
GRL-1720 (TFA) is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This compound has shown significant antiviral activity, with an effective concentration (EC50) value of 15 micromolar. GRL-1720 (TFA) is primarily used in scientific research to study its potential as a therapeutic agent against SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRL-1720 (TFA) involves multiple steps, starting with the preparation of the core indole moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of GRL-1720 (TFA) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling potentially hazardous chemicals. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
GRL-1720 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in the reactions of GRL-1720 (TFA) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
GRL-1720 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against SARS-CoV-2.
Industry: Potential applications in the development of antiviral drugs and other pharmaceutical products
Mechanism of Action
GRL-1720 (TFA) exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the protease, blocking its activity and thereby halting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral drug used to treat COVID-19, but with a different mechanism of action.
Compound 5h: A small molecule with an indole moiety, similar to GRL-1720 (TFA), which also targets the main protease of SARS-CoV-2.
Uniqueness
GRL-1720 (TFA) is unique due to its specific binding affinity and inhibitory effect on the main protease of SARS-CoV-2. Its effectiveness at a relatively low concentration (EC50 of 15 micromolar) makes it a promising candidate for further research and potential therapeutic development .
Properties
Molecular Formula |
C16H12ClF3N2O4 |
---|---|
Molecular Weight |
388.72 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11ClN2O2.C2HF3O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13;3-2(4,5)1(6)7/h1-3,6-8,17H,4-5H2;(H,6,7) |
InChI Key |
ISYUUWQBWRIXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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